Sulbactam Sulbactam Sulbactam is a member of penicillanic acids. It is a conjugate acid of a sulbactam(1-).
Sulbactam is a beta (β)-lactamase inhibitor and a derivative of the basic penicillin nucleus. When given in combination with β-lactam antibiotics, sulbactam produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams.
Sulbactam is a beta Lactamase Inhibitor. The mechanism of action of sulbactam is as a beta Lactamase Inhibitor.
Sulbactam is a semi-synthetic beta-lactamase inhibitor. The beta-lactam ring of sulbactam irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics by the enzyme. Combining this agent with a beta-lactamase susceptible antibiotic, such as penicillins or a cephalosporin, to treat infections caused by beta-lactamase producing organisms, results in a decreased turnover rate of the beta-lactamase sensitive antibiotic and enhances its antibacterial activity.
A beta-lactamase inhibitor with very weak antibacterial action. The compound prevents antibiotic destruction of beta-lactam antibiotics by inhibiting beta-lactamases, thus extending their spectrum activity. Combinations of sulbactam with beta-lactam antibiotics have been used successfully for the therapy of infections caused by organisms resistant to the antibiotic alone.
See also: Sulbactam Sodium (has salt form).
Brand Name: Vulcanchem
CAS No.: 68373-14-8
VCID: VC20739906
InChI: InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
SMILES:
Molecular Formula: C8H11NO5S
Molecular Weight: 233.24 g/mol

Sulbactam

CAS No.: 68373-14-8

Cat. No.: VC20739906

Molecular Formula: C8H11NO5S

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

Sulbactam - 68373-14-8

CAS No. 68373-14-8
Molecular Formula C8H11NO5S
Molecular Weight 233.24 g/mol
IUPAC Name (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Standard InChI Key FKENQMMABCRJMK-RITPCOANSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Appearance Solid powder

Chemical Structure and Properties

Sulbactam is classified as a semisynthetic beta-lactamase inhibitor with the chemical formula C₈H₁₁NO₅S and a monoisotopic weight of 233.035793157 Da (average weight: 233.242 Da) . Its formal chemical name is (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide, also known as penicillanic acid sulfone . The compound's structure is derived from penicillanic acid with specific modifications that enable it to bind irreversibly to bacterial beta-lactamase enzymes.

Structurally, sulbactam contains a beta-lactam ring similar to those found in penicillin-class antibiotics, but with critical modifications that redirect its activity toward enzyme inhibition rather than cell wall synthesis disruption . This structural characteristic is fundamental to its mechanism of action and clinical utility.

Physical Characteristics

Sulbactam exists as a white to off-white crystalline powder that is soluble in water and various organic solvents. Its molecular structure includes a beta-lactam core with a carboxylic acid group and a sulfone moiety that are essential for its biological activity . The compound has been identified by various synonyms including penicillanic acid 1,1-dioxide and has been assigned external identification codes such as CP-45899 .

The chemical structure of sulbactam allows it to function as a "suicide inhibitor" of beta-lactamase enzymes, forming a stable acyl-enzyme complex that prevents the enzyme from hydrolyzing beta-lactam antibiotics.

Mechanism of Action

Sulbactam functions primarily as a competitive, irreversible inhibitor of bacterial beta-lactamase enzymes. These enzymes are produced by many bacteria as a defense mechanism against beta-lactam antibiotics, as they hydrolyze the beta-lactam ring and inactivate the antibiotic before it can disrupt bacterial cell wall synthesis .

Beta-Lactamase Inhibition

When administered alongside beta-lactam antibiotics, sulbactam forms a covalent bond with the active site of beta-lactamase enzymes, effectively neutralizing them and preventing the hydrolysis of the companion antibiotic . This inhibitory action is particularly potent against class C beta-lactamases, though it also demonstrates activity against other beta-lactamase classes . By protecting the beta-lactam antibiotic from enzymatic degradation, sulbactam extends the antibacterial spectrum of these agents to include previously resistant strains .

Intrinsic Antibacterial Activity

Pharmacokinetics

The pharmacokinetic profile of sulbactam has been extensively studied both independently and in combination with various beta-lactam antibiotics. Understanding these properties is crucial for optimal dosing strategies.

Absorption and Distribution

A population pharmacokinetic analysis revealed that sulbactam's volume of distribution at steady state (Vss) is approximately 25.7 L (with a coefficient of variation of 50.1%) in patients enrolled in Phase 2 and Phase 3 clinical studies . The central volume of distribution (Vc) was measured at 18.0 L (coefficient of variation 70.4%) .

Elimination

Sulbactam is primarily eliminated through renal excretion. The clearance of sulbactam is significantly influenced by renal function, with clearance rates decreasing as creatinine clearance decreases . In patients with normal renal function, the clearance rate (CL) of sulbactam is approximately 7.75 L/h (coefficient of variation 74.1%) .

The elimination half-life of sulbactam exhibits a biphasic pattern with an alpha half-life (t₁/₂,α) of approximately 0.362 hours and a beta half-life (t₁/₂,β) of 2.60 hours in the pooled analysis of Phase 2 and Phase 3 studies . These values demonstrate considerable inter-individual variability, with coefficients of variation of 44.2% and 72.6%, respectively .

Special Populations

Pharmacokinetic parameters of sulbactam are significantly affected by renal function. Patients with severe renal impairment (creatinine clearance <30 mL/min) exhibit substantially higher exposures to sulbactam despite receiving adjusted dosing regimens with extended intervals . Additionally, body weight was identified as a statistically significant predictor of variability in both clearance and volume of distribution for sulbactam .

Clinical Pharmacokinetic Data

Population pharmacokinetic analyses have provided valuable insights into sulbactam's behavior in various patient populations. The table below summarizes key pharmacokinetic parameters for sulbactam across different study phases:

ParameterPhase 2 (n = 52)Phase 3 (n = 110)Pooled (n = 162)
AUC₀₋₂₄, Day 1 (mg- h/L)396 (46.1%)504 (56.3%)466 (54.3%)
AUC₀₋₂₄, Day 2 (mg- h/L)410 (48.1%)577 (74.0%)517 (68.5%)
AUC₀₋₂₄, Day 3 (mg- h/L)411 (48.2%)504 (117%)472 (100%)
Cₘₐₓ, Day 1 (mg/L)28.6 (44.8%)33.7 (53.3%)32.0 (51.1%)
Cₘₐₓ, Day 2 (mg/L)28.7 (45.2%)34.5 (60.0%)32.5 (56.2%)
Cₘₐₓ, Day 3 (mg/L)28.7 (45.2%)31.4 (94.4%)30.5 (81.8%)
CL (L/h)9.74 (48.2%)6.96 (81.5%)7.75 (74.1%)
Vc (L)9.43 (78.7%)24.4 (38.7%)18.0 (70.4%)
Vss (L)16.6 (54.1%)31.6 (31.4%)25.7 (50.1%)
t₁/₂,α (h)0.243 (55.8%)0.437 (17.8%)0.362 (44.2%)
t₁/₂,β (h)1.51 (40.2%)3.36 (70.4%)2.60 (72.6%)

Values are presented as geometric means with coefficients of variation in parentheses . This data illustrates the considerable variability in sulbactam pharmacokinetics among patients and across different clinical scenarios, emphasizing the importance of individualized dosing considerations in certain populations.

Therapeutic Applications

Sulbactam's primary clinical utility lies in its combination with beta-lactam antibiotics, particularly ampicillin, to overcome resistance mediated by beta-lactamase production.

Sulbactam-Ampicillin Combination

The combination of sulbactam and ampicillin (often referred to as ampicillin-sulbactam) has demonstrated efficacy in treating a wide range of infections. Multiple-dose therapy with this combination has shown clinical and bacteriological effectiveness in infections involving the urinary tract, skin and soft tissues, bones and joints, respiratory tract, and ear, nose, and throat, as well as intra-abdominal and gynecological infections and septicemia .

In particular, the combination extends ampicillin's activity to include beta-lactamase-producing strains that would otherwise be resistant, including Bacteroides fragilis, while also increasing the susceptibility of many sensitive strains . This extended spectrum significantly enhances the clinical utility of ampicillin in modern healthcare settings where beta-lactamase production is common.

Specific Infection Types

Single intramuscular doses of sulbactam-ampicillin, when administered with oral probenecid, have demonstrated therapeutic effectiveness against gonorrhea, including infections caused by penicillinase-producing and/or ampicillin-resistant Neisseria gonorrhoeae . This application showcases the ability of sulbactam to restore the efficacy of ampicillin against previously resistant organisms.

In the context of serious infections such as hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), and complicated urinary tract infections (cUTI), sulbactam-containing regimens have demonstrated efficacy, particularly against resistant gram-negative pathogens .

Surgical Prophylaxis

In the prevention of surgical site infections, sulbactam-ampicillin has been shown to be superior to placebo and appears comparable in efficacy to several alternative antibacterial regimens . This application leverages both the broad-spectrum activity of the combination and the protection against beta-lactamase-producing organisms that might otherwise compromise prophylaxis with ampicillin alone.

Sulbactam in Current Research

Recent investigations have expanded our understanding of sulbactam's potential applications, particularly in combination with other agents to address emerging resistance challenges.

Sulbactam-Durlobactam Combination

Recent research has explored the combination of sulbactam with durlobactam, another beta-lactamase inhibitor with a different inhibitory profile. Population pharmacokinetic analyses of this combination have been conducted across multiple clinical studies, from Phase 1 through Phase 3 . This research aims to optimize dosing regimens for specific patient populations and infection types.

The interaction between durlobactam and sulbactam appears to be pharmacokinetically favorable, with both compounds exhibiting similar behavior in terms of their distribution and elimination characteristics . This pharmacokinetic compatibility supports their co-administration in clinical practice.

Special Population Considerations

Research has identified statistically significant relationships between sulbactam clearance and renal function, with drug clearance increasing as creatinine clearance increases . Body weight has also been identified as a statistically significant predictor of variability in clearance and volume of distribution for sulbactam . These findings highlight the potential need for dose adjustments in certain patient populations, particularly those with renal impairment or at extremes of body weight.

Additionally, infection type has been identified as a statistically significant predictor of the variability in clearance and volume of distribution for sulbactam, although the clinical significance of this finding requires further investigation .

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